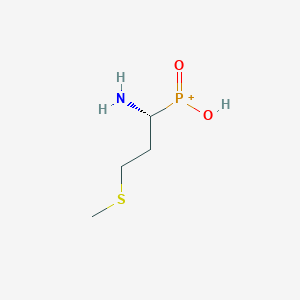
Methionine phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine Phosphinate is an organophosphorus compound that belongs to the class of dialkylthioethers. It is characterized by the presence of a thioether group substituted by two alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine Phosphinate can be synthesized through various methods. One common approach involves the Pudovik reaction, where methyl-H-phosphinate reacts with aldehyde derivatives to produce α-hydroxy-phosphinates. These intermediates can then be coupled with substituted phenoxyacetic chloride in the presence of triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis or dealkylation of phosphinate esters under acidic or basic conditions .
Chemical Reactions Analysis
Types of Reactions: Methionine Phosphinate undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions involving the phosphinate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and substituted phosphinates .
Scientific Research Applications
Methionine Phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of metalloproteases.
Industry: Utilized in the production of bioactive compounds and as a catalyst in various industrial processes
Mechanism of Action
Methionine Phosphinate can be compared with other similar compounds, such as:
Phosphonates: These compounds contain a phosphorus-carbon bond and are known for their biological activity, including antibacterial properties.
Phosphinic Acids: These compounds are structurally similar to phosphinates but differ in their oxidation state and reactivity.
Uniqueness: this compound is unique due to its specific interactions with enzymes involved in protein synthesis, making it a valuable compound for research in enzyme inhibition and drug development .
Comparison with Similar Compounds
- Phosphonates (e.g., Fosfomycin)
- Phosphinic Acids
- Phosphinopeptides
Properties
Molecular Formula |
C4H11NO2PS+ |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
[(1R)-1-amino-3-methylsulfanylpropyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H10NO2PS/c1-9-3-2-4(5)8(6)7/h4H,2-3,5H2,1H3/p+1/t4-/m1/s1 |
InChI Key |
BSTOZABDPPHMGK-SCSAIBSYSA-O |
Isomeric SMILES |
CSCC[C@H](N)[P+](=O)O |
Canonical SMILES |
CSCCC(N)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















